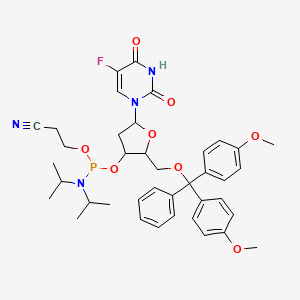
5'-O-(4,4'-Dimethoxytrityl)-5-fluorodeoxyuridine-3'-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is a synthetic nucleoside analog used primarily in the field of oligonucleotide synthesis. This compound is characterized by its protective groups, which facilitate its incorporation into oligonucleotides, making it a valuable tool in genetic research and therapeutic development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite typically involves the protection of the nucleoside’s hydroxyl groups. The 5’-hydroxyl group is protected by an acid-labile 4,4’-dimethoxytrityl (DMT) group, while the 3’-hydroxyl group is converted into a phosphoramidite using 2-cyanoethyl N,N-diisopropylphosphoramidite. This process is catalyzed by a weak acid, such as tetrazole .
Industrial Production Methods
Industrial production of nucleoside phosphoramidites, including 5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite, involves large-scale synthesis using automated solid-phase synthesis techniques. These methods ensure high purity and yield, essential for their application in oligonucleotide synthesis .
Chemical Reactions Analysis
Types of Reactions
5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite undergoes several types of reactions, including:
Substitution Reactions: The phosphoramidite group can be activated and coupled to the 5’-hydroxyl group of an oligonucleotide.
Deprotection Reactions: The DMT group can be removed under acidic conditions to expose the 5’-hydroxyl group for further reactions.
Common Reagents and Conditions
Activation: 1H-tetrazole or 4,5-dicyanoimidazole are commonly used to activate the phosphoramidite group for coupling reactions.
Deprotection: Acidic conditions, such as trichloroacetic acid in dichloromethane, are used to remove the DMT group.
Major Products
The primary product of these reactions is the oligonucleotide with the incorporated nucleoside analog, which can be further used in various applications .
Scientific Research Applications
5’-O-(4,4’-Dimethoxytrityl)-5-fluorodeoxyuridine-3’-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite is widely used in:
Chemistry: As a building block in the synthesis of modified oligonucleotides.
Biology: In the study of gene expression and regulation.
Medicine: For the development of antisense oligonucleotides and siRNA therapies.
Industry: In the production of diagnostic tools and therapeutic agents
Mechanism of Action
The compound exerts its effects by incorporating into oligonucleotides during synthesis. The phosphoramidite group is activated and coupled to the 5’-hydroxyl group of the growing oligonucleotide chain. The DMT group protects the 5’-hydroxyl group during synthesis and is removed under acidic conditions to allow further elongation .
Comparison with Similar Compounds
Similar Compounds
N4-Acetyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Another nucleoside analog used in oligonucleotide synthesis.
DMT-dT Phosphoramidite: A similar compound used for the synthesis of thymidine-containing oligonucleotides.
N4-Benzoyl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxycytidine: Used in similar applications with different protective groups.
Uniqueness
Properties
IUPAC Name |
3-[[2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H46FN4O8P/c1-26(2)44(27(3)4)53(50-22-10-21-41)52-34-23-36(43-24-33(40)37(45)42-38(43)46)51-35(34)25-49-39(28-11-8-7-9-12-28,29-13-17-31(47-5)18-14-29)30-15-19-32(48-6)20-16-30/h7-9,11-20,24,26-27,34-36H,10,22-23,25H2,1-6H3,(H,42,45,46) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDBDJDCIBKCKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C(C(=O)NC5=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H46FN4O8P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
748.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-{6-Tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{5-[(propan-2-yloxy)methyl]furan-2-carbonyl}piperidine](/img/structure/B12220598.png)
![(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B12220599.png)
![N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine;hydrochloride](/img/structure/B12220604.png)
![7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-3-amine hydrochloride](/img/structure/B12220608.png)
![[(1-sec-butyl-1H-pyrazol-5-yl)methyl]propylamine](/img/structure/B12220621.png)
![4-Methyl-5-{[4-(trifluoromethoxy)phenyl]methyl}-1,3-thiazol-2-amine](/img/structure/B12220637.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B12220638.png)
![12-Hydrazinyl-4,5-dimethyl-6-thia-1,8,13-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaen-2-one](/img/structure/B12220642.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-2-methylbenzamide](/img/structure/B12220643.png)
![(2E)-N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-(2-chlorophenyl)prop-2-enamide](/img/structure/B12220644.png)
![3,5-dichloro-4-methoxy-N-[4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide](/img/structure/B12220645.png)
![N-[(2-ethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12220649.png)

![5-Fluoro-2-{[1-(oxolan-3-yl)piperidin-4-yl]oxy}pyrimidine](/img/structure/B12220656.png)
